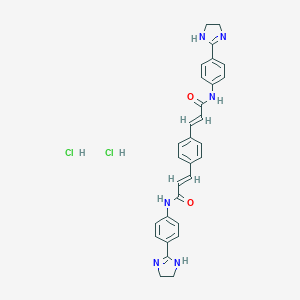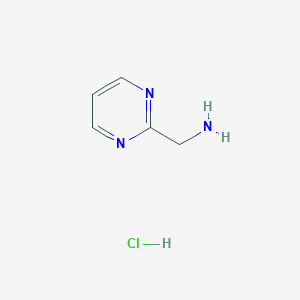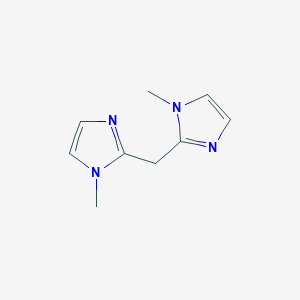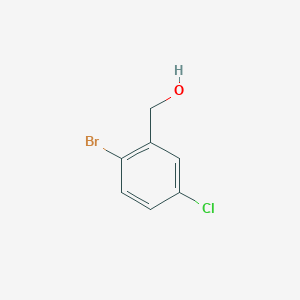
2-Bromo-5-chlorobenzyl alcohol
Vue d'ensemble
Description
2-Bromo-5-chlorobenzyl alcohol is an organic compound with a molecular formula of C7H6BrClO. It is an important intermediate in the synthesis of pharmaceuticals and other chemicals, and has been the subject of numerous scientific studies.
Applications De Recherche Scientifique
Metabolite Identification :
- "In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat" studied the metabolism of a psychoactive phenethylamine, identifying various metabolites including derivatives of bromo and chlorobenzyl alcohols (Kanamori et al., 2002).
Synthesis of Non-Peptide Small Molecular Antagonists :
- Research on "Synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives" and "Synthesis and structural characterization of N-Piperidine benzamides CCR5 antagonists" involves the use of bromo and chlorobenzyl compounds in the synthesis of novel non-peptide CCR5 antagonists (H. Bi, 2015); (Cheng De-ju, 2015).
Chemical Synthesis and Characterization :
- "One-step synthesis of 1-hydroxymethyl-6-aryl-2H-anthra[9,1-bc]furans, 6-benzyl-2-hydroxymethylbenzonitriles, and 3-arylmethyl-4-methylphthalimides" presents a methodology involving chlorobenzyl alcohol for synthesizing various organic compounds (Anlai Wang et al., 1998).
Stationary Phase in Chromatography :
- "Preparation and gas chromatographic characterization of 3-bromo-4-(4-methylbenzyloxy)azobenzene stationary phase" discusses the synthesis and application of a bromo-chlorobenzyl-related compound as a stationary phase in chromatography (Baniceru et al., 1995).
Phase Transitions in Organic Compounds :
- Research like "Conformational Phase Transitions Associated with Reversal of Hydrogen Bond Direction in 4-Chloro- and 4-Bromobenzyl Alcohols" provides insights into the molecular conformations and phase transitions in related chloro and bromobenzyl alcohols (Hashimoto & Harada, 2003).
Solid Solution Formations :
- The study "How similar is similar? Exploring the binary and ternary solid solution landscapes of p-methyl/chloro/bromo-benzyl alcohols" explores the formation of binary and ternary solid solutions involving chloro and bromobenzyl alcohols (Romasanta et al., 2017).
Microbial Degradation :
- "Bacterial and spontaneous dehalogenation of organic compounds" investigates the microbial degradation and dehalogenation of organic compounds, including chloro and bromobenzyl alcohols (Omori & Alexander, 1978).
Prodrug Development :
- "Cyclization-activated prodrugs. Basic esters of 5-bromo-2'-deoxyuridine" explores the creation of prodrugs from bromobenzyl alcohol derivatives (Saari et al., 1990).
Photocatalytic Oxidation in Organic Chemistry :
- "Selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes by molecular oxygen on titanium dioxide" investigates the oxidation of benzyl alcohol derivatives, including chlorobenzyl alcohol, under photocatalytic conditions (Higashimoto et al., 2009).
Safety and Hazards
2-Bromo-5-chlorobenzyl alcohol is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H301 and precautionary statements P301 + P330 + P331 + P310 . Personal protective equipment and face protection should be worn when handling this substance .
Propriétés
IUPAC Name |
(2-bromo-5-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLUSOFTODTRQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633377 | |
| Record name | (2-Bromo-5-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60666-70-8 | |
| Record name | (2-Bromo-5-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60666-70-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

palladium(II) dichloride](/img/structure/B50169.png)
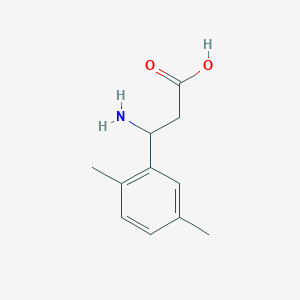

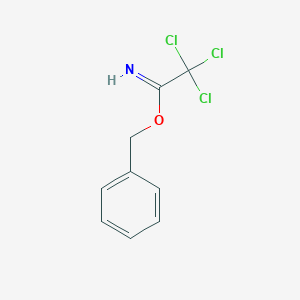


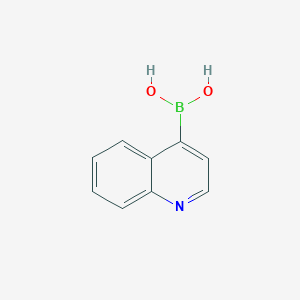
![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)
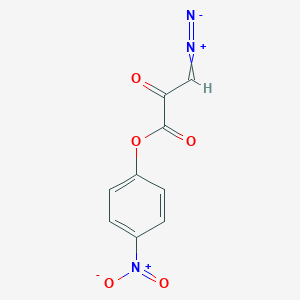

![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)
